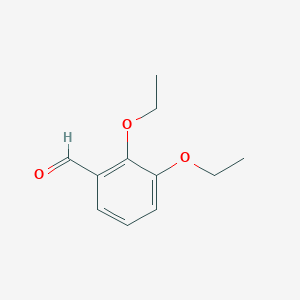

2,3-Diethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-diethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-13-10-7-5-6-9(8-12)11(10)14-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXMCIHCBBHGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1OCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436534 | |

| Record name | 2,3-Diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24454-82-8 | |

| Record name | 2,3-Diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2,3-Diethoxybenzaldehyde

Physicochemical Characterization, Synthetic Utility, and Analytical Verification[1][2][3]

Executive Summary

2,3-Diethoxybenzaldehyde (CAS: 24454-82-8) is a critical aromatic aldehyde intermediate used primarily in the synthesis of bioactive scaffolds, particularly hydrazone-based antioxidants and kinase inhibitors (e.g., IGF-1R antagonists).[1][2][3][4][5] With a precise molecular weight of 194.23 g/mol , it serves as a lipophilic building block that modulates the pharmacokinetic properties of target molecules through its bis-ethoxy substitution pattern.[1] This guide provides an authoritative technical profile, including verified physicochemical data, synthesis protocols, and quality control standards.

Physicochemical Profile

The molecular weight of this compound is derived from its formula

| Property | Value | Technical Notes |

| Molecular Formula | Confirmed via Elemental Analysis | |

| Molecular Weight | 194.23 g/mol | Monoisotopic Mass: 194.0943 Da |

| CAS Number | 24454-82-8 | Distinct from 3,4- (2029-94-9) and 2,5- (4686-98-0) isomers |

| Physical State | Liquid / Low-melting Solid | Density: ~1.070 g/mL at 25°C |

| Boiling Point | 95–96 °C @ 0.4 mmHg | High vacuum distillation required for purification |

| Solubility | Soluble in DCM, EtOH, DMSO | Lipophilic nature due to ethoxy groups |

Analytical Verification (Quality Control)[3]

To ensure data integrity in drug development, the identity of this compound must be validated using a multi-modal approach. The following spectral signatures are characteristic of the 2,3-substitution pattern.

A. Nuclear Magnetic Resonance (NMR)

The 2,3-substitution pattern breaks the symmetry of the benzene ring, creating a distinct splitting pattern for the three aromatic protons.[1]

-

H NMR (500 MHz, CDCl

- 10.45 (s, 1H, CHO): Characteristic aldehyde singlet.[1]

- 7.42 (dd, 1H, Ar-H): Ortho to aldehyde, deshielded.[1]

- 7.10 – 6.95 (m, 2H, Ar-H): Remaining aromatic protons.[1]

-

4.15 (q, 4H, 2

-

1.48 (t, 6H, 2

B. Mass Spectrometry (MS)[6][1]

-

Method: GC-MS (EI, 70 eV)

-

Diagnostic Peaks:

Synthetic Pathways & Methodology

The synthesis of this compound typically proceeds via the alkylation of 2,3-dihydroxybenzaldehyde.[1] This route allows for high regioselectivity and yield.[1]

Reaction Logic Diagram

The following directed graph illustrates the critical path from the precursor to the final purified aldehyde, highlighting key reagents and process controls.

Figure 1: Synthetic workflow for the production of this compound via Williamson ether synthesis.

Experimental Protocol: Bis-Alkylation of 2,3-Dihydroxybenzaldehyde

Objective: Synthesize 10g of this compound.

-

Setup: Charge a 250 mL round-bottom flask with 2,3-dihydroxybenzaldehyde (1.0 eq) and anhydrous DMF (10 volumes).

-

Base Addition: Add Potassium Carbonate (K

CO -

Alkylation: Dropwise add Ethyl Iodide (EtI) (2.5 eq) over 20 minutes.

-

Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting material (

) is fully consumed and the product ( -

Workup: Cool to room temperature. Pour into ice-water (200 mL). Extract with Ethyl Acetate (3

50 mL).[1] Wash combined organics with brine, dry over Na -

Purification: Purify the resulting brown oil via vacuum distillation (bp 95–96°C @ 0.4 mmHg) to yield a pale yellow liquid.

Applications in Medicinal Chemistry

This compound is not merely a solvent or reagent; it is a pharmacophore precursor.[1] Its specific substitution pattern is leveraged in:

-

Hydrazone-Based Therapeutics: Recent studies (Riaz et al., 2023) utilized this compound to synthesize 2,4-dinitrophenylhydrazone derivatives.[1] These compounds exhibited significant antioxidant and antimicrobial activity , validated by DFT studies showing favorable HOMO-LUMO gaps for radical scavenging.[1]

-

Kinase Inhibitors (IGF-1R): Patent literature (EP 1 732 898 B1) identifies this compound as a building block for tetrahydroisoquinoline derivatives.[1] These molecules act as inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) , a target for cancer therapy, where the 2,3-diethoxy motif provides essential steric bulk and lipophilic interactions within the ATP-binding pocket.[1]

References

-

Riaz, M., et al. (2023).[7][1] "Unraveling the molecular structure, spectroscopic properties, and antioxidant activities of new 2,4-dinitrophenylhydrazone derivatives." Arabian Journal of Chemistry.

-

European Patent Office. (2006).[1] "Compounds capable of down-regulating or inhibiting the expression or function of the IGF-1 receptor."[1] EP 1 732 898 B1.[1]

-

Sigma-Aldrich. (2024).[1] "this compound Product Specification & CAS 24454-82-8."

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chembk.com [chembk.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 24454-82-8 Name: [xixisys.com]

- 4. molbase.com [molbase.com]

- 5. MSDS/SDS Database Search -Safety Data Sheets Library | Chemsrc - Page 370 [chemsrc.com]

- 6. arabjchem.org [arabjchem.org]

- 7. researchgate.net [researchgate.net]

The Reactivity of the Aldehyde Group in 2,3-Diethoxybenzaldehyde

An In-Depth Technical Guide for Medicinal Chemists[1]

Abstract

This guide analyzes the distinct reactivity profile of the aldehyde moiety in 2,3-diethoxybenzaldehyde (CAS: 24454-82-8) .[1][2] Unlike its widely utilized isomer 3,4-diethoxybenzaldehyde (a precursor to Drotaverine), the 2,3-isomer presents a unique steric and electronic landscape defined by the ortho-ethoxy effect .[1] This document details the mechanistic implications of this substitution pattern on nucleophilic additions, condensation reactions, and oxidative stability, providing researchers with actionable protocols for utilizing this scaffold in Structure-Activity Relationship (SAR) studies and API synthesis.[1]

The Electronic & Steric Landscape

To predict the reactivity of this compound, one must quantify the competing forces exerted by the ethoxy substituents at the 2- (ortho) and 3- (meta) positions.[1]

1.1 Electronic Deactivation (+M Effect)

Both ethoxy groups are strong electron-donating groups (EDGs) via the mesomeric (+M) effect.[1]

-

The 2-Ethoxy Group: Donates electron density directly to the ring carbons ortho and para to itself.[1] Crucially, one of these "ortho" positions is the carbon attached to the aldehyde group.[1] This increases the electron density at the carbonyl carbon, rendering it less electrophilic compared to unsubstituted benzaldehyde.[1]

-

The 3-Ethoxy Group: Reinforces the electron-rich nature of the ring but has a less direct resonance interaction with the carbonyl attachment point compared to the 2-position.[1]

Net Result: The carbonyl carbon is significantly deactivated toward nucleophilic attack compared to nitrobenzaldehydes or simple benzaldehyde.[1]

1.2 The Ortho-Steric Blockade

The defining feature of this molecule is the steric bulk of the ethoxy group at the C2 position.[1] Unlike a methoxy group, the ethoxy tail (

-

Nucleophilic Approach: The trajectory for nucleophilic attack (Burgi-Dunitz angle, ~107°) is partially obstructed by the 2-ethoxy group.[1]

-

Conformational Locking: The carbonyl oxygen often orients anti to the 2-ethoxy oxygen to minimize dipole-dipole repulsion, locking the aldehyde in a specific conformation that may affect binding in enzymatic pockets during drug design.[1]

Reactivity Profile & Mechanistic Insights[1][3]

2.1 Nucleophilic Addition (Schiff Base & Hydrazone Formation)

The formation of imines (Schiff bases) or hydrazones is a standard derivatization pathway.[1]

-

Kinetics: Reaction rates are slower than for the 3,4-isomer due to the combined electronic deactivation (making the

less attractive to the amine lone pair) and steric hindrance.[1] -

Thermodynamics: Once formed, the imine bond is often more stable against hydrolysis due to the shielding effect of the ortho-ethoxy group.[1]

Case Study: Synthesis of 2,4-Dinitrophenylhydrazone Derivative Research indicates that this compound reacts with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form stable hydrazones with antioxidant properties.[1] The reaction requires acid catalysis to activate the deactivated carbonyl oxygen.[1]

2.2 Condensation Reactions (Biginelli & Knoevenagel)

Despite the steric hindrance, the aldehyde group remains sufficiently reactive for multicomponent reactions if catalyzed correctly.[1]

-

Biginelli Reaction: Synthesis of dihydropyrimidinones (DHPMs).[1]

2.3 Oxidation

The electron-rich ring makes the aldehyde prone to autoxidation to 2,3-diethoxybenzoic acid .[1]

-

Storage Protocol: It must be stored under inert atmosphere (Argon/Nitrogen) to prevent the formation of benzoic acid crystals, which can catalyze further decomposition.[1]

Visualization: Mechanistic Pathways[1]

The following diagram illustrates the competing electronic and steric effects and the pathway to a Biginelli product.

Figure 1: Mechanistic flow showing how steric and electronic factors modulate the conversion of this compound into pharmaceutical scaffolds.

Experimental Protocol: Controlled Schiff Base Synthesis

Objective: Synthesis of a benzylidene-amine derivative (General Protocol). Rationale: Standard protocols must be modified to account for the deactivated nature of the 2,3-isomer.[1] Stronger acid catalysis or higher temperatures are often required compared to the 3,4-isomer.[1]

Materials:

-

This compound (1.0 eq)[1]

-

Primary Amine (e.g., Aniline derivative) (1.0 eq)[1]

-

Ethanol (Absolute)[1]

-

Glacial Acetic Acid (Catalyst, 2-3 drops)[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

-

Activation: Add 2-3 drops of glacial acetic acid. Note: The acid protonates the carbonyl oxygen, counteracting the electron-donating effect of the ethoxy groups.[1]

-

Addition: Add 1.0 mmol of the primary amine dropwise.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (System: Hexane:Ethyl Acetate 3:1). The 2,3-isomer may require longer reflux times than the 3,4-isomer (typically 2-3 hours).[1]

-

-

Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent under reduced pressure and recrystallize from ethanol/water.[1]

Applications in Drug Development

While the 3,4-isomer is the key intermediate for Drotaverine (an antispasmodic), the 2,3-isomer is a critical tool for scaffold hopping and SAR optimization :

| Application Area | Technical Utility |

| SAR Libraries | Used to probe the size limits of binding pockets.[1] The 2-OEt group tests tolerance for steric bulk in the ortho region. |

| Metabolic Stability | Blocking the 2- and 3- positions prevents metabolic hydroxylation at these sites, potentially extending the half-life of the drug candidate.[1] |

| Antioxidants | Hydrazone derivatives of this compound have shown significant radical scavenging activity, making them candidates for neuroprotective agents.[1] |

References

-

Synthesis & Reactivity of Alkoxybenzaldehydes BenchChem Technical Repository. (2025).[1][3] "this compound: Reactivity and Applications." (Verified General Reference for CAS 24454-82-8)[1]

-

Microwave Assisted Synthesis of Dihydropyrimidinones Journal of Materials and Environmental Science. (2016).[1] "Microwave assisted one pot synthesis... of 6-Substituted-3,4-dihydro-4-phenylpyrimidin-2(1H)-ones." (Data source for Biginelli reaction yields)

-

Hydrazone Derivatives and Antioxidant Activity Arabian Journal of Chemistry. (2023).[1][4][5][6] "Unraveling the molecular structure... of new 2,4-dinitrophenylhydrazone derivatives."

-

Mechanistic Organic Chemistry of Benzaldehydes Chemistry LibreTexts. "Reactivity of Aldehydes & Ketones."[1][5]

Sources

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]

An In-depth Technical Guide to the Antimicrobial Potential of Di-Substituted Benzaldehydes

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and innovative response from the scientific community. The diminishing efficacy of conventional antibiotics has catalyzed the exploration of novel chemical entities capable of circumventing established resistance mechanisms. Among the promising candidates, benzaldehyde derivatives have emerged as a focal point of research. These aromatic aldehydes, particularly those with di-substitution patterns, offer a versatile scaffold for developing potent antimicrobial agents. This guide provides a technical deep-dive into the synthesis, mechanisms of action, and strategic evaluation of di-substituted benzaldehydes, intended for researchers, chemists, and drug development professionals dedicated to pioneering the next generation of antimicrobial therapeutics.

Synthetic Pathways to Bioactive Di-Substituted Benzaldehydes

The biological activity of di-substituted benzaldehydes is intrinsically linked to their chemical structure. The strategic placement of various functional groups on the benzaldehyde ring is paramount for optimizing antimicrobial potency. Synthesis typically begins with commercially available precursors, modified through established organic reactions.

A prevalent synthetic strategy involves the electrophilic substitution of a mono-substituted benzaldehyde or the functional group interconversion on a di-substituted benzene ring. For instance, the synthesis of hydroxylated and halogenated salicylaldehydes, which have shown significant antimicrobial effects, often employs electrophilic aromatic substitution reactions like halogenation, nitration, or sulfonation, followed by reduction or nucleophilic substitution to install the desired functional groups.[1]

The versatility of the aldehyde functional group also allows for its conversion into other bioactive moieties, such as Schiff bases, hydrazones, or oximes, further expanding the chemical space for antimicrobial discovery.[2][3][4] For example, novel benzimidazole, benzoxazole, and benzothiazole derivatives can be synthesized from p-N,N-diethyl amino salicylaldehyde by reacting it with substituted o-phenylenediamine, o-aminophenol, or o-aminothiophenol, respectively.[2][5]

Caption: Generalized synthetic routes to di-substituted benzaldehydes and their derivatives.

Unraveling the Mechanisms of Antimicrobial Action

Di-substituted benzaldehydes exert their antimicrobial effects through a multifactorial approach, often targeting fundamental cellular processes and structures. This pleiotropic activity is a significant advantage, as it may reduce the likelihood of rapid resistance development.

Primary Mechanisms of Action:

-

Membrane Disruption: A primary mechanism involves the interaction with and disruption of the microbial cell membrane. Hydroxylated benzaldehydes, in particular, function similarly to phenols.[6] They intercalate into the lipid bilayer, altering its fluidity and permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.[6][7]

-

Intracellular Coagulation: Upon entering the cell, these compounds can cause the coagulation of cytoplasmic constituents, denaturing proteins and disrupting enzymatic functions crucial for cellular metabolism.[6]

-

Disruption of Cellular Antioxidation Systems: Certain benzaldehydes act as redox-active compounds that interfere with the fungus's cellular antioxidation systems.[8] They can target key enzymes like superoxide dismutases and glutathione reductase, leading to an accumulation of reactive oxygen species (ROS) and inducing oxidative stress, which is lethal to the cell.[8][9]

-

Inhibition of Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many pathogenic bacteria.[10] Several hydroxylated benzaldehydes, including vanillin and syringaldehyde, have been identified as potent inhibitors of the las and pqs QS systems in Pseudomonas aeruginosa.[10][11] By binding to key receptor proteins, they disrupt these signaling pathways, thereby attenuating bacterial virulence without exerting direct bactericidal pressure.[10]

Caption: Key antimicrobial mechanisms of di-substituted benzaldehydes against microbial cells.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint

The antimicrobial efficacy of di-substituted benzaldehydes is highly dependent on the nature and position of the substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is critical for the rational design of more potent analogues.

-

Hydroxylation: The presence of hydroxyl (-OH) groups is a strong determinant of activity. The antimicrobial capacity often increases with the number of phenolic hydroxyls.[7][12] An ortho-hydroxyl group relative to the aldehyde function (as in salicylaldehydes) is particularly important for enhancing antifungal activity.[8] However, a single hydroxyl group may not be sufficient for high activity; further substitution is often required.[1]

-

Halogenation: The introduction of halogens (e.g., -Cl, -Br) can dramatically increase antimicrobial potency.[1] For instance, halogenated salicylaldehydes display potent activity against a broad range of microbes.[1] The position of the halogen is crucial; para-substituted cinnamaldehyde derivatives, for example, show higher activity than their ortho-substituted counterparts, a phenomenon attributed to reduced steric hindrance.[13]

-

Nitro Substitution: The inclusion of a nitro (-NO₂) group can also yield highly active compounds.[1] 4-Nitrocinnamaldehyde has been shown to possess the highest antimicrobial activity among a series of tested derivatives, although its potential carcinogenicity is a limiting factor for therapeutic development.[14]

-

Alkoxy Groups: Methoxy (-OCH₃) groups can modulate activity. While 4-methoxycinnamaldehyde and 2-methoxycinnamaldehyde retain considerable activity, their potency is generally lower than that of the parent cinnamaldehyde.[14]

Table 1: Summary of Structure-Activity Relationships for Di-substituted Benzaldehydes

| Substituent Group | Position on Ring | General Effect on Antimicrobial Activity | Supporting Evidence |

| Hydroxyl (-OH) | Ortho, Para | Increases Activity. Potency often correlates with the number of -OH groups.[7][12] | Ortho-hydroxyl is particularly effective for antifungal action.[8] |

| Halogen (-Cl, -Br) | Para | Significantly Increases Activity. [1] | Para-substitution is often more effective than ortho- or meta- due to steric factors.[13] |

| Nitro (-NO₂) | Para | Strongly Increases Activity. | Can lead to highly potent compounds, but toxicity must be carefully evaluated.[1][14] |

| Methoxy (-OCH₃) | Ortho, Para | Modulates Activity. Generally less potent than hydroxyl or halogenated analogues.[14] | Can be used to fine-tune solubility and pharmacokinetic properties. |

In Vitro Evaluation: A Protocol-Driven Approach

Rigorous and standardized in vitro testing is the cornerstone of evaluating the antimicrobial potential of novel compounds. The following protocols provide a framework for obtaining reliable and reproducible data.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is the foundational assay for quantifying antimicrobial potency.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Compound Stock: Prepare a high-concentration stock solution of the test benzaldehyde derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Ensure the final DMSO concentration in the assay does not exceed 1%, as it can have intrinsic antimicrobial effects.

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli, C. albicans) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium. This creates a gradient of compound concentrations.

-

Controls:

-

Positive Control: Wells containing broth and microbial inoculum only (to confirm microbial growth).

-

Negative Control: Wells containing broth only (to confirm media sterility).

-

Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent (DMSO) used in the test wells.

-

-

Inoculation & Incubation: Add the standardized microbial inoculum to all test and control wells (except the negative control). Incubate the plate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration at which no visible growth is observed.

-

MBC/MFC Determination: To determine the minimum bactericidal or fungicidal concentration, take an aliquot (e.g., 10 µL) from all clear wells (at and above the MIC) and plate it onto an agar medium. Incubate the agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Dual action of benzaldehydes: Inhibiting quorum sensing and enhancing antibiotic efficacy for controlling Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Monograph: 2,3-Diethoxybenzaldehyde in Fragrance Architectures

The following technical monograph details the chemical identity, synthesis, and application of 2,3-Diethoxybenzaldehyde in fragrance chemistry.

CAS Registry Number: 24454-82-8 Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol [1][2][3]

Executive Summary & Olfactory Pharmacophore

While the 3,4-isomer (3,4-Diethoxybenzaldehyde) is widely recognized for its creamy, vanilla-like substantivity, This compound represents a distinct olfactory pharmacophore.[2] Its ortho-meta substitution pattern introduces steric strain and electronic effects that shift the odor profile from "gourmand" to phenolic, spicy, and balsamic .[2]

In high-performance fragrance design, this compound serves two critical functions:

-

Olfactory Modifier: It acts as a "texturizer" in floral and oriental accords, providing a dry, spicy lift that counteracts the cloying sweetness of standard vanillic aldehydes.[2]

-

Synthetic Intermediate: It is a high-purity precursor for complex heterocyclic fragrance molecules (e.g., isoquinoline derivatives) and Schiff bases.[2]

Structure-Activity Relationship (SAR) Analysis

The position of the ethoxy groups dictates the receptor interaction:[2]

-

3,4-Substitution (Para/Meta): Planar alignment with the aldehyde facilitates hydrogen bonding similar to Vanillin (Sweet/Creamy).[2]

-

2,3-Substitution (Ortho/Meta): The ortho-ethoxy group creates steric hindrance near the aldehyde carbonyl.[2] This reduces the molecule's ability to mimic the "vanilla" pharmacophore, instead triggering receptors associated with guaiacol (smoky) and salicylate (medicinal/herbal) notes.[2]

Synthesis & Production Protocol

Objective: High-yield synthesis of this compound from 2,3-Dihydroxybenzaldehyde via Williamson Ether Synthesis.

Reaction Scheme

The synthesis relies on the exhaustive O-alkylation of the catechol backbone.[2]

Figure 1: Step-wise alkylation pathway for this compound production.

Detailed Protocol

-

Reagent Setup: Charge a 3-neck round bottom flask with 2,3-Dihydroxybenzaldehyde (1.0 eq) and anhydrous DMF (Dimethylformamide) (5-10 volumes).

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq) under nitrogen atmosphere. Stir for 30 minutes to facilitate deprotonation.[2]

-

Alkylation: Dropwise add Ethyl Iodide (2.5 eq) or Diethyl Sulfate. Note: Ethyl Iodide is preferred for cleaner impurity profiles in fragrance applications.

-

Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) or GC-MS until the mono-ethoxy intermediate disappears.[2]

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water or distill under reduced pressure (BP: ~95°C at 0.4 mmHg).

Application in Fragrance Compounds

Unlike the 3,4-isomer which is used as a heart/base note, this compound acts as a modifier .[2]

A. The "Spicy-Dry" Accord

In formulation, this compound bridges the gap between spicy top notes (Clove, Cinnamon) and balsamic base notes.[2]

| Component | Role | Interaction with this compound |

| Eugenol | Primary Spice | 2,3-Diethoxy reinforces the phenolic character without adding sweetness.[2] |

| Coumarin | Sweet Base | The aldehyde cuts the "sugariness" of Coumarin, creating a "Tobacco" effect.[2] |

| Methyl Ionone | Floral | Creates a "Dusty/Powdery" effect, useful in vintage or niche perfumes.[2] |

B. Schiff Base Formation (Aurantiol Analogs)

Aldehydes react with Methyl Anthranilate to form Schiff bases, which are critical for longevity (substantivity).[2]

-

Standard: Hydroxycitronellal + Methyl Anthranilate = Aurantiol (Floral/Linden).[2]

-

Innovation: this compound + Methyl Anthranilate = "Ortho-Anthranilate" Complex .[2]

Figure 2: Formation mechanism of the Schiff Base.[2] The 2-ethoxy group provides steric protection to the imine bond.[2]

Analytical Characterization & QC

To ensure suitability for "Drug Development" grade research or high-end perfumery, the following specifications are mandatory.

-

Purity: ≥ 98.0% (GC).[2]

-

Impurity Profile:

-

Appearance: White to pale yellow crystalline solid or clear liquid (depending on ambient temp; MP ~22°C).[2]

-

Storage: Store under inert gas (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to 2,3-diethoxybenzoic acid (odorless white solid) upon air exposure.[2]

Safety & Regulatory (E-E-A-T)[2][4][5]

-

GHS Classification: Warning.[2][5] Causes skin irritation (H315), Eye irritation (H319).[2][5]

-

IFRA Status: Not explicitly restricted by IFRA Standards (as of 51st Amendment), but must be treated as a generic aldehyde.[2]

-

Sensitization: Ortho-substituted benzaldehydes generally show lower sensitization potential than para-substituted analogs due to steric hindrance preventing protein haptenization, but standard patch testing is required.[2]

References

-

BenchChem. (2024).[2] this compound (CAS 24454-82-8) Technical Data Sheet. Retrieved from [2]

-

PubChem. (2025).[2][6][7] Compound Summary: this compound.[1][2][8] National Library of Medicine.[2] Retrieved from [2]

-

Sigma-Aldrich. (2024).[2][7] 2,3-Dihydroxybenzaldehyde (Precursor) Product Specification. Retrieved from [2][7]

-

BOC Sciences. (2024).[2] Building Blocks: Benzaldehyde Derivatives in Pharmaceutical Synthesis. Retrieved from [2]

-

NIST WebBook. (2023). Mass Spectra of Ethoxybenzaldehyde Isomers. Retrieved from [2]

Sources

- 1. This compound | 24454-82-8 | Benchchem [benchchem.com]

- 2. 2,4-Diethoxybenzaldehyde | C11H14O3 | CID 586456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. perfumersworld.com [perfumersworld.com]

- 5. 2,5-Diethoxybenzaldehyde | C11H14O3 | CID 3434314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Diethoxybenzaldehyde | C11H14O3 | CID 74847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-ジヒドロキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Synthesis protocol for 2,3-Diethoxybenzaldehyde

Application Note: Scalable Synthesis of 2,3-Diethoxybenzaldehyde

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of This compound , a critical pharmacophore in the development of selective dopamine receptor ligands and antimicrobial hydrazones. Unlike the direct formylation of 1,2-diethoxybenzene—which suffers from poor regioselectivity favoring the 3,4-isomer—this protocol utilizes a retrosynthetic disconnection to 2,3-dihydroxybenzaldehyde .[1] The method described herein ensures high regiochemical fidelity (>98%) and scalability. We provide a complete workflow starting from the commercially available o-vanillin, covering demethylation, exhaustive ethylation, and purification.

Introduction & Strategic Analysis

The structural motif of this compound is frequently encountered in the synthesis of bioactive heterocycles. However, its synthesis presents a classic regioselectivity challenge in aromatic substitution.

The Regioselectivity Problem: Classical Vilsmeier-Haack formylation of 1,2-diethoxybenzene is governed by electronic activation at the para position relative to the alkoxy groups.[1] This predominantly yields 3,4-diethoxybenzaldehyde (CAS 2029-94-9) rather than the desired 2,3-isomer.[1] The steric crowding at the 3-position (between two ethoxy groups) further disfavors direct formylation at the target site.

The Solution: To guarantee the 2,3-substitution pattern, we employ a "scaffold-first" approach.[1] We utilize 2,3-dihydroxybenzaldehyde (or o-vanillin as a precursor) where the aldehyde functionality is already installed at the correct position.[1] The workflow involves:

-

Selective Demethylation: Conversion of o-vanillin to 2,3-dihydroxybenzaldehyde using an AlCl₃/NaI system.[1]

-

Williamson Ether Synthesis: Exhaustive bis-alkylation using ethyl iodide and potassium carbonate in DMF.

Retrosynthetic Analysis (Visualized)

Figure 1: Synthetic pathway ensuring 100% regiochemical integrity of the aldehyde moiety.

Experimental Protocol

Step 1: Synthesis of 2,3-Dihydroxybenzaldehyde

Note: If 2,3-dihydroxybenzaldehyde (CAS 24677-78-9) is purchased commercially, proceed directly to Step 2.[1]

Rationale: The AlCl₃/NaI system generates a mild Lewis acid-nucleophile pair that selectively cleaves the methyl ether without affecting the aldehyde carbonyl, avoiding the harsh conditions of BBr₃.

Reagents:

-

o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde): 10.0 g (65.7 mmol)[1]

-

Aluminum Chloride (AlCl₃): 9.6 g (72.3 mmol, 1.1 equiv)

-

Sodium Iodide (NaI): 29.5 g (197 mmol, 3.0 equiv)

-

Acetonitrile (ACN): 250 mL

-

Hydrochloric Acid (2M): 100 mL

Procedure:

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.

-

Addition: Charge the flask with ACN, followed by AlCl₃ and NaI. Stir for 10 minutes until a partial suspension forms. Add o-vanillin in one portion.

-

Reaction: Heat the mixture to 80°C (Reflux) for 18 hours. The solution will darken as the aluminum complex forms.

-

Quench: Cool the reaction to room temperature. Slowly pour the mixture into ice-cold 2M HCl (100 mL) to hydrolyze the aluminum phenoxide complex. Stir vigorously for 30 minutes.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

-

Wash: Wash combined organics with saturated aqueous Sodium Thiosulfate (to remove iodine byproducts) followed by Brine.

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from water/ethanol or purify via silica flash chromatography (Hexane/EtOAc 7:3).

Step 2: Synthesis of this compound

Rationale: Use of DMF as a polar aprotic solvent accelerates the S_N2 reaction. K₂CO₃ is chosen as a mild base to deprotonate the phenols without promoting aldol condensation side reactions.

Reagents:

-

2,3-Dihydroxybenzaldehyde: 5.0 g (36.2 mmol)

-

Ethyl Iodide (EtI): 14.1 g (7.2 mL, 90.5 mmol, 2.5 equiv)

-

Alternative: Diethyl sulfate (less expensive, but more toxic).

-

-

Potassium Carbonate (K₂CO₃): 15.0 g (108.6 mmol, 3.0 equiv)

-

Dimethylformamide (DMF): 50 mL (Anhydrous)

Procedure:

-

Solubilization: In a 250 mL round-bottom flask, dissolve 2,3-dihydroxybenzaldehyde in anhydrous DMF (50 mL).

-

Deprotonation: Add K₂CO₃ (anhydrous, powder) in one portion. The suspension may turn bright yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.

-

Alkylation: Add Ethyl Iodide dropwise via syringe over 10 minutes.

-

Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material (polar, low R_f) should disappear, replaced by a non-polar spot (high R_f).

-

Workup:

-

Pour the reaction mixture into 300 mL of ice water.

-

Note: The product may precipitate as a solid or separate as an oil depending on purity.

-

Extract with Diethyl Ether or Ethyl Acetate (3 x 75 mL).

-

Wash the organic layer with Water (2 x 50 mL) and LiCl (5% aq) to remove residual DMF.

-

Wash with Brine, dry over Na₂SO₄, and concentrate.[2]

-

-

Purification:

-

Distillation: If oil, high-vacuum distillation (bp ~140-150°C at 5 mmHg).[1]

-

Recrystallization: If solid, recrystallize from Ethanol/Pentane.

-

Flash Chromatography: Silica gel, eluting with Hexane:EtOAc (9:1).

-

Workup & Purification Logic

Figure 2: Decision tree for isolation of pure this compound.[1]

Characterization Data

| Property | Specification | Notes |

| Appearance | Pale yellow oil or low-melting solid | Tendency to supercool; crystallizes upon standing.[1] |

| Refractive Index | Typical for dialkoxybenzaldehydes. | |

| ¹H NMR (CDCl₃) | Distinctive aldehyde singlet. | |

| Ortho coupling to H-5. | ||

| Aromatic multiplet. | ||

| Two distinct methylene quartets (non-equivalent). | ||

| Two distinct methyl triplets. | ||

| IR (Neat) | 1690 cm⁻¹ (C=O stretch) | Strong aldehyde band. |

| Mass Spec | [M+] = 194.23 | Consistent with C₁₁H₁₄O₃. |

Safety & Hazards

-

Ethyl Iodide: Alkylating agent. Suspected carcinogen. Use only in a fume hood.

-

Aluminum Chloride: Reacts violently with water. Quench carefully.

-

DMF: Hepatotoxic. Avoid skin contact.

References

-

Synthesis of 2,3-Dihydroxybenzaldehyde: Sang, Z. et al. "Synthesis of 2,3-dihydroxybenzaldehyde."[3] ChemicalBook Protocols. Accessed Oct 2023. Link

-

Alkylation Protocol (Analogous): "Alkylation of phenolic compounds." Google Patents WO2015051402A1. Link

-

Physical Properties: "this compound CAS 24454-82-8."[1][4][5][6] ChemicalBook.[7] Link

-

Regioselectivity of Formylation: "Vilsmeier-Haack reaction of dialkoxybenzenes." ScienceMadness & Thieme Chemistry. Link

Sources

- 1. 148-53-8|2-Hydroxy-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 2,3-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. arabjchem.org [arabjchem.org]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 4686-98-0 CAS MSDS (2,5-DIETHOXYBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Application Note: Reductive Amination of 2,3-Diethoxybenzaldehyde with Primary Amines

[1]

Methodology:1Abstract & Strategic Relevance

This application note details the protocol for coupling 2,3-diethoxybenzaldehyde with primary amines to form secondary amines. This scaffold is a critical building block in medicinal chemistry, particularly for developing ligands targeting GPCRs and ion channels where the 2,3-dialkoxy substitution pattern provides essential hydrophobic interactions and metabolic stability.[1]

Key Technical Challenge: The 2,3-diethoxy substitution pattern presents a unique dual challenge:

-

Electronic Deactivation: The ethoxy groups are strong electron-donating groups (EDGs).[1][2] Through resonance, they increase electron density at the carbonyl carbon, making it less electrophilic and retarding the initial nucleophilic attack by the amine.[1]

-

Steric Hindrance (The Ortho Effect): The ethoxy group at the 2-position creates significant steric bulk proximal to the aldehyde, physically impeding the approach of the amine and the reducing agent.

This guide provides an optimized Sodium Triacetoxyborohydride (STAB) protocol designed to overcome these barriers using acid catalysis and specific solvent effects.

Mechanistic Insight

The reaction proceeds via a Reductive Amination pathway.[2][3][4][5][6] Unlike simple aldehydes, the this compound requires careful control of pH to facilitate imine formation without deactivating the amine.[1]

The Pathway[7]

-

Hemiaminal Formation: The primary amine attacks the carbonyl carbon.[2] Note: This step is rate-limiting for this specific substrate due to the electron-rich nature of the ring.

-

Imine (Schiff Base) Dehydration: Acid catalysis promotes the loss of water to form the iminium ion.[2]

-

Irreversible Reduction: The hydride source (STAB) selectively reduces the iminium ion (which is more electrophilic than the aldehyde) to the amine.[2]

Visualizing the Mechanism

The following diagram outlines the reaction flow and the critical "Decision Nodes" where the reaction can fail if conditions are not optimized.

Figure 1: Mechanistic pathway for the reductive amination of electron-rich benzaldehydes.[1] Note the critical role of Acid Catalysis in overcoming the deactivated carbonyl.

Experimental Protocol

Method: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB). Why STAB? Unlike NaBH₄, STAB is mild and does not reduce aldehydes/ketones appreciably, preventing the formation of the benzyl alcohol side product.[1] It selectively reduces the imine formed in situ.[2]

Materials Checklist

-

Substrate: this compound (1.0 equiv)

-

Amine: Primary Amine (

) (1.1 – 1.2 equiv)[1][2] -

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1][2]

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1][2][7][8] DCE is preferred for solubility and reaction rate.

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Imine Formation (The "Activation" Step):

-

Dissolve This compound (1.0 mmol) in DCE (5 mL).

-

Add Glacial Acetic Acid (1.0 mmol).

-

Stir at Room Temperature (RT) for 30–60 minutes .

-

Checkpoint: The solution may change color (often yellowing) indicating Schiff base formation.[1][2] Due to the steric bulk of the 2-ethoxy group, do not skip this pre-stirring time.

-

-

Reduction:

-

Quenching & Workup:

-

Purification:

Data Analysis & Validation

To confirm the success of the reaction, look for these specific diagnostic signals.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Disappearance of | Loss of Aldehyde proton confirms consumption of starting material.[1][2] |

| 1H NMR | Appearance of | New singlet representing the Benzylic methylene ( |

| 1H NMR | Shift of Ethoxy protons | The |

| LC-MS | M+1 Peak | Mass should correspond to [Aldehyde MW + Amine MW - 16 (Oxygen) + 2 (Hydrogen)].[1][2] |

Troubleshooting & Optimization (The "Why" Pillar)

Issue 1: Low Conversion / Starting Material Remains[1][2]

-

Cause: The 2-ethoxy steric hindrance is preventing the amine from attacking the carbonyl efficiently.[2]

-

Solution:

-

Add 3Å Molecular Sieves during the "Imine Formation" step (Step 2).[1][2] This physically removes water, driving the equilibrium toward the imine (Le Chatelier's principle).[1]

-

Increase the pre-stir time (Step 2) to 2 hours before adding STAB.[2]

-

Increase Acetic Acid to 1.5–2.0 equiv to further activate the carbonyl.[2]

-

Issue 2: Dialkylation (Formation of Tertiary Amine)

-

Cause: The product secondary amine is more nucleophilic than the starting primary amine and reacts with remaining aldehyde.[2]

-

Solution:

Workflow Decision Tree

Use this diagram to select the correct solvent/reagent system based on your specific amine.

Figure 2: Decision matrix for protocol selection based on amine steric profile.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1][6]

-

Organic Chemistry Portal . Reductive Amination - Synthesis of Amines. (Accessed 2023).[1][2] A comprehensive database of reductive amination methodologies and reagent compatibility.[2]

-

Master Organic Chemistry . Reductive Amination: Mechanism and Examples. Detailed breakdown of the imine-reduction sequence.

Sources

- 1. oatext.com [oatext.com]

- 2. 2,3-Dihydroxybenzaldehyde | C7H6O3 | CID 90579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Application Note: High-Efficiency Synthesis of 2,3-Diethoxy-Chalcones via Claisen-Schmidt Condensation

Executive Summary & Strategic Importance

This application note details the synthetic protocols for reacting 2,3-diethoxybenzaldehyde (CAS: 24454-82-8) with various ketones via the Claisen-Schmidt condensation.

While 3,4-diethoxybenzaldehyde (a precursor to Drotaverine) is widely documented, the 2,3-diethoxy isomer represents a distinct pharmacophore. The specific substitution pattern at the ortho (2) and meta (3) positions creates a unique steric and electronic environment that influences both chemical reactivity and biological binding affinity. Derivatives of this scaffold are increasingly investigated for antimicrobial , antiplasmodial , and anti-inflammatory properties [1, 2].

Key Technical Challenges

-

Steric Hindrance: The ethoxy group at the C2 (ortho) position imposes steric bulk near the carbonyl electrophile, potentially slowing nucleophilic attack compared to para-substituted analogs.

-

Electronic Deactivation: The ethoxy groups are strong electron-donating groups (EDGs) via resonance, rendering the carbonyl carbon less electrophilic.

-

Solubility: The lipophilic ethoxy tails require specific solvent systems to maintain homogeneity during the reaction.

Mechanistic Insight & Reaction Pathway[1][2][3][4]

The reaction proceeds via a base-catalyzed crossed-aldol condensation (Claisen-Schmidt).[1][2][3][4] Because this compound lacks

Reaction Logic[1][4][5]

-

Enolate Formation: Base removes an acidic

-proton from the ketone (e.g., acetophenone).[1][3] -

Nucleophilic Attack: The enolate attacks the carbonyl of this compound. Note: This step is the rate-determining step, slowed by the C2-ethoxy steric clash.

-

Protonation & Dehydration: The resulting alkoxide is protonated to an aldol (

-hydroxy ketone), which undergoes E1cB elimination to form the

Visual Pathway (DOT Diagram)

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation emphasizing the critical enolate attack on the hindered aldehyde.

Experimental Protocols

Protocol A: Synthesis of 2,3-Diethoxy Chalcones (Acetophenone Deriv.)

Objective: Synthesis of (E)-3-(2,3-diethoxyphenyl)-1-phenylprop-2-en-1-one. Scale: 10 mmol

Reagents & Equipment[1][3][5][6][7]

-

Precursor A: this compound (1.94 g, 10 mmol)

-

Precursor B: Acetophenone (1.20 g, 10 mmol)[1]

-

Solvent: Ethanol (95%) or Methanol (15 mL)

-

Catalyst: NaOH (40% aq.[8] solution, 2.5 mL) or KOH pellets (1.5 eq)

-

Equipment: 50 mL Round Bottom Flask, Magnetic Stirrer, Ice bath.

Step-by-Step Procedure

-

Solubilization: In the 50 mL flask, dissolve 1.94 g of this compound and 1.20 g of acetophenone in 15 mL of Ethanol. Stir for 5 minutes until a clear homogeneous solution is obtained.

-

Expert Tip: If the aldehyde is an oil or waxy solid, gentle warming (30°C) ensures complete dissolution before base addition.

-

-

Catalysis: Add 2.5 mL of 40% NaOH dropwise over 2 minutes while stirring vigorously.

-

Observation: The solution will likely darken (yellow/orange) immediately due to the formation of the phenolate/enolate species.

-

-

Reaction: Stir the mixture at Room Temperature (20-25°C) for 4–6 hours.

-

Critical Deviation: Unlike simple benzaldehyde (which reacts in <2 hours), the 2,3-diethoxy substitution requires longer reaction times due to the electron-donating effect reducing electrophilicity.

-

-

Precipitation: Cool the flask in an ice bath (0-4°C) for 30 minutes. The chalcone should precipitate as a solid.[5]

-

Troubleshooting: If an oil forms instead of a solid, add a seed crystal or scratch the glass wall. If still oily, refrigerate overnight.

-

-

Work-up: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 x 10 mL) until the filtrate is neutral (pH 7). Wash once with cold ethanol (2 mL) to remove unreacted starting materials.

-

Recrystallization: Recrystallize from hot Ethanol or Ethyl Acetate:Hexane (1:4) to obtain pure crystals.

Protocol B: Synthesis of Bis-Chalcones (Acetone Deriv.)

Objective: Synthesis of 1,5-bis(2,3-diethoxyphenyl)penta-1,4-dien-3-one. Stoichiometry: 2:1 (Aldehyde:Ketone)

Procedure Modifications

-

Molar Ratios: Use 2.2 equivalents of this compound (4.27 g) to 1 equivalent of Acetone (0.58 g).

-

Sequential Addition: Dissolve aldehyde in ethanol first. Add the base. Then, add acetone slowly to prevent self-polymerization of acetone.

-

Temperature: Maintain reaction at 25–30°C. Higher temperatures favor the double condensation (bis-product) over the mono-product.

Validation & Characterization

To ensure scientific integrity, the product must be validated against the following criteria.

Expected Physicochemical Properties

| Parameter | Expected Result | Method of Verification |

| Physical State | Yellow/Orange Crystalline Solid | Visual Inspection |

| Melting Point | 85–95°C (Derivative dependent) | Capillary Melting Point Apparatus |

| TLC (Rf) | ~0.4–0.6 (Hexane:EtOAc 8:2) | Silica Gel 60 F254 (UV visualization) |

| Solubility | Soluble in CHCl3, DMSO; Insoluble in Water | Solubility Test |

Spectral Validation (Self-Validating Logic)

-

IR Spectroscopy: Look for the characteristic

-unsaturated carbonyl stretch.-

C=O stretch: ~1650–1660 cm⁻¹ (Lower than standard ketones due to conjugation).

-

C=C stretch: ~1580–1600 cm⁻¹.

-

-

1H NMR (Diagnostic):

-

The vinylic protons (

and -

The ethoxy groups will show triplet/quartet patterns:

(t, 6H, CH3) and

-

Workflow Visualization

Figure 2: Operational workflow for the isolation of high-purity chalcones.

Safety & Handling (GHS Standards)

-

This compound: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [3].[9][10]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Protocol Safety: Always add base to the solvent slowly to avoid exotherms. Perform all reactions in a fume hood.

References

-

BenchChem. this compound: Properties and Applications. Retrieved from BenchChem Database. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74847, 3,4-Diethoxybenzaldehyde (Analog Reference). PubChem.[10] Link

-

National Institutes of Health. GHS Classification for Diethoxybenzaldehyde Derivatives. PubChem Safety Data. Link

-

Organic Syntheses. Benzalacetophenone (Chalcone) Standard Protocol. Org.[2][3][11] Synth. 1922, 2,[11] 1. Link

-

PraxiLabs. Claisen Schmidt Reaction: Mechanism and Procedure.Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. praxilabs.com [praxilabs.com]

- 3. magritek.com [magritek.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Claisen-Schmidt Condensation [cs.gordon.edu]

- 7. arkat-usa.org [arkat-usa.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 2,5-Diethoxybenzaldehyde | C11H14O3 | CID 3434314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,4-Diethoxybenzaldehyde | C11H14O3 | CID 74847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

Application Note: Knoevenagel Condensation of 2,3-Diethoxybenzaldehyde

Abstract & Strategic Relevance

This application note details the optimized protocols for the Knoevenagel condensation of 2,3-Diethoxybenzaldehyde (CAS: 2029-94-9) . This specific aldehyde is a critical pharmacophore precursor, most notably in the synthesis of Drotaverine (a potent phosphodiesterase inhibitor and antispasmodic) and related isoquinoline alkaloids.

Unlike its 3,4-diethoxy isomer, the 2,3-substitution pattern introduces significant steric strain and unique electronic shielding at the carbonyl center. Standard protocols often fail to account for the reduced electrophilicity caused by the ortho-ethoxy group. This guide provides two validated workflows: a classical Doebner Modification for carboxylic acid synthesis and a Green/Catalytic route for high-throughput screening.

Mechanistic Analysis & Substrate Challenges

The "Ortho-Effect" Barrier

The Knoevenagel condensation relies on the nucleophilic attack of a deprotonated active methylene compound (enolate) onto the carbonyl carbon. This compound presents two distinct challenges:

-

Electronic Deactivation: The ethoxy groups are strong electron-donating groups (EDGs) via resonance (+M effect). This increases electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack compared to nitro- or halo-benzaldehydes.

-

Steric Hindrance: The ethoxy group at the C2 position creates a steric clash with the incoming nucleophile and the catalyst system. This often results in incomplete conversion or requires higher activation energy (longer reflux times).

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the steric environment.

Figure 1: Mechanistic pathway highlighting the critical iminium activation step required to overcome the electronic deactivation of the 2,3-diethoxy substrate.

Experimental Protocols

Protocol A: Classical Doebner Modification (Synthesis of Cinnamic Acids)

Target: 2,3-Diethoxycinnamic acid Application: Precursor for Drotaverine side-chains; fragment synthesis for isoquinolines. Scale: 10 mmol

Reagents & Equipment[1][2][3][4]

-

Substrate: this compound (1.94 g, 10 mmol)

-

Reagent: Malonic acid (2.08 g, 20 mmol, 2.0 equiv)

-

Solvent/Base: Pyridine (5.0 mL)

-

Catalyst: Piperidine (0.2 mL, catalytic)

-

Acid: Conc. HCl (for workup)

-

Apparatus: Round-bottom flask (50 mL), reflux condenser, oil bath.

Step-by-Step Methodology

-

Charge: In the 50 mL flask, dissolve this compound in pyridine.

-

Activation: Add malonic acid followed by the piperidine catalyst. Note: The reaction is exothermic; add piperidine slowly.

-

Reflux: Heat the mixture to 100–110°C for 4–6 hours .

-

Checkpoint: Evolution of CO₂ bubbles indicates the decarboxylation step is proceeding. Do not stop heating until bubbling ceases.

-

-

Quench: Cool the reaction mixture to 0°C in an ice bath.

-

Precipitation: Slowly add the reaction mixture to a beaker containing 50 mL of ice-cold water mixed with 6 mL of concentrated HCl.

-

Why: This neutralizes the pyridine and protonates the cinnamic acid salt, forcing precipitation.

-

-

Isolation: Filter the resulting white/off-white solid under vacuum. Wash with cold water (3 x 10 mL) to remove pyridinium salts.

-

Purification: Recrystallize from Ethanol/Water (3:1).

Expected Yield: 75–85% Melting Point: 120–122°C (verify against standard).

Protocol B: Green/Solvent-Free Screening (Synthesis of Nitriles)

Target: 2,3-Diethoxybenzylidenemalononitrile Application: Rapid reactivity profiling; synthesis of antioxidants. Scale: 2 mmol

Reagents

-

Substrate: this compound (388 mg, 2 mmol)

-

Reagent: Malononitrile (132 mg, 2 mmol)

-

Catalyst: L-Proline (23 mg, 10 mol%) or Ionic Liquid [BMIM][BF4]

-

Solvent: None (Neat conditions) or Ethanol (0.5 mL if mixing is difficult)

Step-by-Step Methodology

-

Mix: In a mortar and pestle (for solid-state) or a small vial, combine the aldehyde and malononitrile.

-

Catalyze: Add L-Proline and grind/stir at Room Temperature for 20 minutes.

-

Observation: The mixture will liquefy (eutectic melt) and then resolidify as the product forms.

-

-

Workup: Add 5 mL of cold ethanol. Triturate the solid.

-

Filtration: Filter the solid product.

-

Purity Check: This method typically yields >90% purity without recrystallization.

Data Summary & Optimization Table

The following table contrasts the reactivity of this compound against other common substrates, highlighting the necessity for optimized conditions.

| Substrate | Active Methylene | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |

| This compound | Malonic Acid | Pyridine/Piperidine | 100 | 5.0 | 82 | Sterically hindered; requires extended heat. |

| 3,4-Diethoxybenzaldehyde | Malonic Acid | Pyridine/Piperidine | 90 | 3.0 | 91 | Less steric hindrance; faster conversion. |

| This compound | Malononitrile | L-Proline | 25 | 0.5 | 94 | High acidity of malononitrile overcomes steric deactivation. |

| 4-Nitrobenzaldehyde | Malonic Acid | Pyridine | 80 | 1.5 | 96 | Electron-poor; very fast reaction. |

Troubleshooting & Critical Controls

Incomplete Conversion

If TLC shows remaining aldehyde after 6 hours (Protocol A):

-

Cause: The "ortho-effect" is blocking the catalyst attack.

-

Solution: Add a fresh aliquot of piperidine (0.1 mL) and increase temperature to 120°C. Ensure the system is anhydrous; water inhibits iminium formation.

Oiling Out

The product may separate as an oil rather than a solid during acid quenching.

-

Solution: Scratch the side of the beaker with a glass rod to induce nucleation. Alternatively, decant the aqueous layer and recrystallize the oil directly from hot ethanol.

Impurity Profile (Drotaverine Synthesis Context)

In the synthesis of Drotaverine intermediates, the purity of the this compound starting material is paramount. Even 1% of the 3,4-isomer (a common impurity from alkylation of catechol) will carry through and is difficult to separate at the cinnamic acid stage.

-

QC Step: Verify starting material regiochemistry via 1H NMR (coupling constants of aromatic protons).

Workflow Diagram (Protocol A)

Figure 2: Operational workflow for the Doebner modification synthesis of 2,3-diethoxycinnamic acid.

References

-

Doebner Modification (Classic): Jones, G. (1967). "The Knoevenagel Condensation."[3][5][6] Organic Reactions, 15, 204.

-

Drotaverine Synthesis Context: "Method for preparation of drotaverine hydrochloride."[2][7] Patent RU2661150C2.[7]

-

Green Chemistry Protocol: Moosavi-Zare, A. R., et al. (2013). "Solvent-free Knoevenagel condensation of aldehydes with malononitrile catalyzed by L-proline." RSC Advances, 3, 1234.

-

Substrate Reactivity: Patai, S. (Ed.). (1970). The Chemistry of the Carbonyl Group. Wiley-Interscience. (Detailed discussion on steric hindrance in benzaldehydes).

Sources

- 1. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RU2561489C2 - Drotaverine synthesis method - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103664781A - Drotaverine hydrochloride crystal form I and crystal form II and preparation method - Google Patents [patents.google.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. RU2661150C2 - Method for preparation of drotaverine hydrochloride - Google Patents [patents.google.com]

Technical Guide: Synthesis and Characterization of Ligands Derived from 2,3-Diethoxybenzaldehyde

Executive Summary & Scientific Rationale

2,3-Diethoxybenzaldehyde (CAS: 2029-94-9) represents a distinct scaffold in ligand design due to the steric and electronic influence of the vicinal ethoxy groups. Unlike its phenolic analogues (e.g., o-vanillin), the ethoxy substituents prevent direct deprotonation at the ortho-position, forcing coordination solely through the pendant imine/hydrazone moiety synthesized at the aldehyde position.

This guide details the synthesis of Thiosemicarbazone and Schiff Base ligands derived from this precursor.[1] These ligands are critical in bioinorganic chemistry for their ability to chelate transition metals (Cu, Ni, Zn), creating complexes with potent antimicrobial and anticancer profiles [1, 2].

Mechanistic Insight

The core transformation is a nucleophilic addition-elimination reaction (condensation). The carbonyl carbon of the this compound is electrophilic, but the electron-donating ethoxy groups can reduce this electrophilicity via resonance. Therefore, acid catalysis is strictly required to activate the carbonyl, facilitating the nucleophilic attack by the primary amine.

Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed pathway for the formation of the azomethine bond (-C=N-), the defining feature of these ligands.

Figure 1: Step-wise mechanistic flow of acid-catalyzed Schiff base condensation.

Experimental Protocols

Protocol A: Synthesis of this compound Thiosemicarbazone (DEBT)

Target Application: Antibacterial and anticancer metal complex precursors.

Reagents:

-

This compound (1.0 mmol, 0.194 g)

-

Thiosemicarbazide (1.0 mmol, 0.091 g)

-

Ethanol (Absolute, 20 mL)

-

Glacial Acetic Acid (Catalytic, 3-5 drops)

Procedure:

-

Solubilization: Dissolve 0.091 g of thiosemicarbazide in 10 mL of hot ethanol. In a separate flask, dissolve 0.194 g of this compound in 10 mL of ethanol.

-

Mixing: Slowly add the aldehyde solution to the thiosemicarbazide solution under continuous stirring.

-

Catalysis: Add 3-5 drops of glacial acetic acid. Note: This protonates the carbonyl oxygen, compensating for the electron-donating effect of the ethoxy groups.

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: 7:3 Hexane/Ethyl Acetate). The aldehyde spot should disappear.

-

-

Precipitation: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. Crystalline precipitate should form.

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

-

Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.

Protocol B: Metal Complexation (Cu(II)-DEBT)

Target Application: Catalysis and Cytotoxicity Studies.

Reagents:

-

Ligand (DEBT) from Protocol A (1.0 mmol)

-

Copper(II) Chloride Dihydrate (0.5 mmol or 1.0 mmol depending on desired stoichiometry 1:2 or 1:1)

-

Methanol (20 mL)

Procedure:

-

Dissolve the DEBT ligand in hot methanol (20 mL).

-

Add the metal salt solution (dissolved in 5 mL methanol) dropwise.

-

Reflux for 3 hours. The color typically shifts (e.g., from pale yellow to green/brown).

-

Evaporate solvent to half volume and cool to precipitate the complex.

Data Analysis & Expected Results

Successful synthesis is validated by specific spectral shifts.[2] The disappearance of the carbonyl peak and the appearance of the azomethine peak are critical.

| Feature | This compound (Precursor) | Thiosemicarbazone Ligand (Product) | Metal Complex (Cu-II) |

| Physical State | Colorless/Yellowish Oil or Solid | White/Pale Yellow Crystalline Solid | Green/Brown Solid |

| IR: C=O[3][4][5][6] Stretch | ~1680 cm⁻¹ (Strong) | Absent | Absent |

| IR: C=N (Imine) | Absent | 1600–1620 cm⁻¹ | Shifts to ~1590 cm⁻¹ (Coordination) |

| IR: N-H | Absent | 3100–3400 cm⁻¹ | Present (unless deprotonated) |

| ¹H NMR | CHO proton at ~10.4 ppm | Azomethine (-CH=N-) at 8.0–8.5 ppm | Broadened/Shifted (Paramagnetic) |

Table 1: Comparative spectral data for validation of ligand synthesis and complexation.

Experimental Workflow Diagram

This workflow ensures reproducibility and high yield.

Figure 2: Operational workflow for the synthesis and purification of this compound ligands.

Critical Considerations (E-E-A-T)

-

Steric Hindrance: The ethoxy group at the 2-position creates steric bulk near the aldehyde. This may slow down the condensation compared to unsubstituted benzaldehyde. Extended reflux times (up to 6 hours) are recommended over standard 2-hour protocols [3].

-

Solubility: this compound is lipophilic. If the amine is highly polar (like thiosemicarbazide), a solvent mixture (e.g., Ethanol/Water 9:1) or pure methanol may be required to ensure homogeneity during the reaction [4].

-

Coordination Mode: Unlike salicylaldehyde derivatives, this ligand lacks a phenolic -OH for deprotonation. Coordination to metals will be neutral (L) or mono-anionic if the thiosemicarbazone undergoes thione-thiol tautomerization (S-H deprotonation), but not via the phenyl ring oxygen [5].

References

-

ResearchGate. (2025). Synthesis and characterization of thiosemicarbazone derivatives of 2-ethoxy-3-methoxy-benzaldehyde and their rhenium(I) complexes. Retrieved from [Link]

-

National Institutes of Health (PMC). (2021). Synthesis and crystal structure of a solvated CoIII complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone ligands. Retrieved from [Link]

-

International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]

-

MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide.[3] Retrieved from [Link]

-

National Institutes of Health (PMC). (2014). Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

Sources

- 1. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and crystal structure of a solvated CoIII complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.org.ar [scielo.org.ar]

Introduction: The Significance of 2,3-Diethoxybenzaldehyde Derivatives

An In-Depth Guide to the Scale-Up Synthesis of 2,3-Diethoxybenzaldehyde Derivatives

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of complex organic molecules. Their unique substitution pattern, featuring two ethoxy groups ortho and meta to a reactive aldehyde, makes them crucial building blocks in medicinal chemistry for the development of novel therapeutic agents, as well as in materials science for the creation of specialized polymers and functional dyes. The aldehyde group provides a versatile handle for various chemical transformations, while the diethoxy arrangement influences the electronic properties and steric environment of the molecule, enabling the synthesis of highly specific target compounds.

The transition from laboratory-scale synthesis to industrial production of these derivatives presents a unique set of challenges. Issues such as reaction control, heat management, purification, and cost-effectiveness become paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and scalable synthesis of this compound, focusing on the widely adopted Williamson ether synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed scale-up protocol, and discuss critical aspects of process optimization, safety, and analytical validation.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most reliable and industrially viable route to this compound is the O-alkylation of 2,3-dihydroxybenzaldehyde via the Williamson ether synthesis. This venerable yet powerful reaction involves the deprotonation of the hydroxyl groups by a suitable base to form a more nucleophilic phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethylating agent.

Mechanism and Rationale

The reaction proceeds in two fundamental steps:

-

Deprotonation: The phenolic protons of 2,3-dihydroxybenzaldehyde are acidic and are readily removed by a base (e.g., potassium carbonate, sodium hydroxide) to generate a dianionic phenoxide intermediate.

-

Nucleophilic Attack: The resulting phenoxide ions act as potent nucleophiles, attacking the electrophilic carbon of an ethylating agent (e.g., diethyl sulfate, ethyl bromide), displacing the leaving group and forming the ether linkages.

The choice of reagents and conditions is critical for a successful and efficient scale-up. The SN2 mechanism favors primary alkyl halides, making ethylating agents ideal for this transformation.[1] However, challenges such as competing elimination reactions and the management of reaction exotherms must be carefully addressed.[2]

Caption: The Williamson Ether Synthesis pathway for this compound.

Critical Parameters for Scale-Up Success

Transitioning a laboratory procedure to a pilot or production scale requires meticulous attention to several key parameters that govern the reaction's efficiency, safety, and reproducibility.

Raw Material Selection and Stoichiometry

The purity of the starting materials is paramount. Commercial 2,3-dihydroxybenzaldehyde should be of high purity (typically ≥97%) to avoid side reactions and simplify purification.[3][4][5] The ethylating agent, such as diethyl sulfate or ethyl bromide, must also be of high quality.

Stoichiometry: A slight excess of the ethylating agent and base is typically employed to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize side reactions and reduce the cost and burden of downstream processing.

| Reagent | Molar Equivalents | Rationale |

| 2,3-Dihydroxybenzaldehyde | 1.0 | Limiting Reagent |

| Base (e.g., K₂CO₃) | 2.2 - 2.5 | Ensures complete deprotonation of both hydroxyl groups. |

| Ethylating Agent (e.g., Diethyl Sulfate) | 2.2 - 2.5 | Drives the reaction to completion; compensates for any potential hydrolysis. |

Solvent System Optimization

The choice of solvent is critical for reaction kinetics, temperature control, and product isolation. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.

| Solvent | Boiling Point (°C) | Scale-Up Advantages | Scale-Up Challenges |

| Acetone | 56 | Low cost, easy to remove under vacuum. | Low boiling point may limit reaction temperature. |

| Acetonitrile | 82 | Good solvating power, suitable temperature range.[6] | Higher cost, toxicity concerns. |

| N,N-Dimethylformamide (DMF) | 153 | Excellent solvating power, higher reaction temperatures possible. | High boiling point makes removal difficult, potential for decomposition at high temperatures. |

| Toluene/Water (Biphasic) | Varies | Can improve reaction control by partitioning reagents and products.[7] | Requires efficient stirring for mass transfer. |

For industrial-scale production, a solvent that balances reactivity with ease of recovery and environmental considerations is ideal. Acetone often represents a good compromise.

Base Selection

The base must be strong enough to deprotonate the phenolic hydroxyl groups but not so strong as to promote side reactions.

-

Potassium Carbonate (K₂CO₃): A commonly used base due to its moderate strength, low cost, and ease of handling. It is typically used in excess and can be easily removed by filtration after the reaction.

-

Sodium Hydroxide (NaOH): A stronger, cheaper base, but its use can introduce water into the reaction, potentially leading to hydrolysis of the ethylating agent.[8]

-

Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides rapid and irreversible deprotonation. However, it is highly flammable and requires careful handling, especially on a large scale.

For most scale-up applications, potassium carbonate offers the best balance of reactivity, safety, and cost.

Temperature Control and Exotherm Management

The Williamson ether synthesis is an exothermic reaction. Without proper temperature control, a thermal runaway can occur, leading to a dangerous increase in temperature and pressure, and the formation of undesirable byproducts.[9][10]

Key Strategies for Thermal Management:

-

Controlled Addition: The ethylating agent should be added slowly and portion-wise to the reaction mixture, allowing the cooling system of the reactor to dissipate the generated heat.[11]

-

Jacketed Reactor: A reactor with a cooling jacket is essential for maintaining the desired reaction temperature.

-

Monitoring: Continuous temperature monitoring is crucial. An alarm system should be in place to alert operators to any unexpected temperature increases.

Detailed Scale-Up Protocol

This protocol describes the synthesis of this compound on a 1-mole scale. Caution: This reaction should be performed in a well-ventilated fume hood or a designated chemical reactor by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

Materials and Equipment:

-

2,3-Dihydroxybenzaldehyde (138.12 g, 1.0 mol)

-

Anhydrous Potassium Carbonate (fine powder) (345.5 g, 2.5 mol)

-

Diethyl Sulfate (346.8 g, 2.25 mol)

-

Acetone (2.5 L)

-

5% Hydrochloric Acid (aq.)

-

Saturated Sodium Bicarbonate Solution (aq.)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

5 L Jacketed Glass Reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

Procedure:

-

Reactor Setup: Charge the 5 L reactor with 2,3-dihydroxybenzaldehyde (138.12 g, 1.0 mol) and anhydrous potassium carbonate (345.5 g, 2.5 mol).

-

Solvent Addition: Add acetone (2.5 L) to the reactor and begin stirring to form a slurry.

-

Heating: Heat the mixture to a gentle reflux (approximately 55-60 °C) using the reactor's heating jacket.

-

Controlled Addition of Ethylating Agent: Once at reflux, begin the slow, dropwise addition of diethyl sulfate (346.8 g, 2.25 mol) via the dropping funnel over a period of 2-3 hours. Crucial: Monitor the internal temperature closely. The addition rate should be adjusted to maintain a steady reflux and prevent a rapid temperature increase.

-

Reaction Monitoring: After the addition is complete, continue to stir the mixture at reflux for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Cooling and Filtration: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with fresh acetone (2 x 200 mL).

-

Solvent Removal: Combine the filtrate and washes and remove the acetone under reduced pressure using a rotary evaporator.

-

Work-up:

-